4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2305513-14-6
Cat. No.: VC11803074
Molecular Formula: C15H20N6
Molecular Weight: 284.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305513-14-6 |
|---|---|
| Molecular Formula | C15H20N6 |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | 4-ethyl-2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C15H20N6/c1-3-13-11-14(19-12(2)18-13)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6,11H,3,7-10H2,1-2H3 |
| Standard InChI Key | UNMVQASZNYUVLF-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3 |
| Canonical SMILES | CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3 |
Introduction
Synthesis
The synthesis of compounds like 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions, including:
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Formation of the Pyrimidine Core: Pyrimidines are synthesized through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
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Functionalization with Piperazine: The piperazine moiety is introduced via nucleophilic substitution or coupling reactions.
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Final Substitutions: The pyrimidinyl group is attached to the piperazine ring using alkylation or condensation techniques.
Example Reaction Scheme:
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Start with ethyl acetoacetate and guanidine hydrochloride to form a substituted pyrimidine.
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React with 1-bromoethyl derivatives to introduce the ethyl group.
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Attach the piperazine ring through nucleophilic substitution.
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Functionalize with pyrimidinyl groups via alkylation.
Antimicrobial Activity
Compounds with pyrimidine-piperazine structures have shown significant antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting key enzymes .
Antiviral Potential
Piperazine-containing pyrimidines have been studied for their ability to inhibit viral replication, particularly in HIV and herpes simplex viruses .
Anti-tuberculosis Activity
Pyrimidines functionalized with heterocyclic groups often target mycobacterial ATP synthase, making them promising candidates for tuberculosis treatment .
Cytotoxicity
Certain pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), likely due to their ability to interfere with DNA synthesis .
Research Findings
While direct data on this specific compound may not yet be available in literature, related studies provide insights into its potential:
Table: Comparison of Related Pyrimidine Derivatives
Future Directions
Given its structural similarity to biologically active pyrimidines:
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Pharmacological Screening: The compound should be tested for antimicrobial, antiviral, and anticancer properties.
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Molecular Docking Studies: Computational methods can predict interactions with biological targets such as enzymes or receptors.
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SAR Studies: Structure–Activity Relationship (SAR) studies can optimize substituents on the pyrimidine and piperazine rings for enhanced activity.
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